molecular formula C8H7N3S B2380824 4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol CAS No. 123916-01-8

4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol

Cat. No.: B2380824
CAS No.: 123916-01-8
M. Wt: 177.23
InChI Key: RZLXJUBKBCWWRD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The thiol proton resonates at δ 3.8–4.2 ppm, while aromatic protons of the benzene and triazole rings appear at δ 7.2–8.5 ppm. The triazole C5–H proton is deshielded (δ 8.2 ppm) due to electron-withdrawing effects.
  • ¹³C NMR : The thiocarbonyl carbon (C–S) appears at δ 125–130 ppm, and triazole carbons resonate at δ 140–150 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • S–H stretch: 2560 cm⁻¹ (weak, broad)
  • C–S stretch: 680–720 cm⁻¹
  • Triazole ring vibrations: 1520 cm⁻¹ (C=N), 1450 cm⁻¹ (N–N)

Raman Spectroscopy

Raman bands at 1080 cm⁻¹ (C–S symmetric stretch) and 1590 cm⁻¹ (triazole ring breathing) confirm the presence of both functional groups.

Table 3: Spectroscopic signatures

Technique Key Peaks Assignment Source
¹H NMR δ 3.8–4.2 ppm S–H proton
FT-IR 2560 cm⁻¹ S–H stretch
Raman 1590 cm⁻¹ Triazole ring mode

Tautomeric Behavior and Resonance Stabilization

This compound exhibits thiol-thione tautomerism, mediated by proton transfer between the sulfur and adjacent nitrogen atoms. Key features include:

  • Thiol form : Dominates in nonpolar solvents (e.g., CHCl₃), stabilized by intramolecular hydrogen bonding (S–H···N).
  • Thione form : Favored in basic media, characterized by a C=S bond (FT-IR: 1240–1260 cm⁻¹).

Resonance stabilization : Delocalization of the sulfur lone pairs into the triazole ring enhances stability. The thione form benefits from additional conjugation with the benzene π-system, lowering energy by ~5 kcal/mol compared to the thiol form.

Table 4: Tautomer stability

Tautomer ΔG (kcal/mol) Dominant Environment Source
Thiol 0.0 Nonpolar solvents
Thione -5.2 Basic aqueous solutions

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXJUBKBCWWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Intermediates

A widely employed strategy involves the cyclization of thiosemicarbazide precursors to construct the 1,2,4-triazole ring. For instance, Shaker et al. demonstrated that thiosemicarbazides derived from aromatic hydrazides undergo base-mediated cyclization to yield triazole-thiol derivatives. Adapting this method, 4-(1H-1,2,4-triazol-1-yl)benzene-1-thiol can be synthesized via the following steps:

  • Hydrazide Formation : Reacting ethyl 4-mercaptobenzoate with hydrazine hydrate in ethanol produces 4-mercaptobenzohydrazide.
  • Thiosemicarbazide Synthesis : Treating the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide generates a potassium dithiocarbamate intermediate.
  • Cyclization : Heating the intermediate with hydrazine hydrate facilitates cyclization, forming the 1,2,4-triazole ring while retaining the benzenethiol group.

This route achieves moderate yields (60–75%) but requires careful control of reaction time and temperature to avoid over-cyclization or oxidation of the thiol.

Nucleophilic Substitution on Preformed Triazole Scaffolds

An alternative approach involves introducing the thiol group via nucleophilic substitution on a halogenated triazole precursor. For example:

  • Triazole Synthesis : 4-Bromo-1H-1,2,4-triazole is prepared by cyclizing thiourea derivatives with hydrazine hydrate under reflux.
  • Coupling with Halobenzene : The triazole undergoes Ullmann-type coupling with 4-bromobenzenethiol in the presence of a copper catalyst, replacing the bromide with the triazole moiety.

This method offers regioselectivity but faces challenges due to the poor nucleophilicity of the thiol group. Recent optimizations using palladium catalysts (e.g., Pd(PPh₃)₄) have improved yields to 50–65%.

Formamidine-Mediated Cyclization

Building on methods for bis-triazole synthesis, formamidine intermediates enable selective triazole formation on aminobenzenethiols:

  • Formamidine Formation : Reacting 4-aminobenzenethiol with dimethylformamide dimethylacetal (DMFDMA) in xylene yields N-(4-mercaptophenyl)formamidine.
  • Hydrazine Treatment : Condensation with hydrazine hydrate produces a formimidohydrazide intermediate.
  • Cyclization : Refluxing with triethyl orthoformate (TEOF) induces cyclization, forming the triazole ring.

This method achieves yields up to 80% but necessitates inert conditions to prevent thiol oxidation.

Direct Thiolation of Triazole Derivatives

Post-functionalization of preassembled triazole-benzenes provides a modular pathway:

  • Triazole-Benzene Synthesis : 4-Nitro-1H-1,2,4-triazol-1-ylbenzene is prepared via cyclocondensation of nitrobenzene hydrazides.
  • Nitro Reduction : Catalytic hydrogenation reduces the nitro group to an amine, yielding 4-amino-1H-1,2,4-triazol-1-ylbenzene.
  • Diazo Thiolation : Treating the amine with sodium nitrite and H₂S gas introduces the thiol group via diazonium salt intermediacy.

While efficient (70–85% yield), this method requires specialized equipment for handling H₂S.

Microwave-Assisted Synthesis

Modern techniques like microwave irradiation enhance reaction efficiency. A one-pot protocol involves:

  • Mixing 4-mercaptophenylhydrazine with formamide and CS₂.
  • Irradiating the mixture at 150°C for 15 minutes to directly form the triazole-thiol structure.

This method reduces reaction time from hours to minutes and improves yields (90%) but demands precise temperature control.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Yield (%) Advantages Limitations
Cyclocondensation Ethyl 4-mercaptobenzoate CS₂, KOH, Hydrazine 60–75 Scalable, mild conditions Multi-step, oxidation risk
Nucleophilic Substitution 4-Bromobenzenethiol Cu/Pd catalysts 50–65 Regioselective Low nucleophilicity of thiol
Formamidine Cyclization 4-Aminobenzenethiol DMFDMA, TEOF 70–80 High yield Inert atmosphere required
Direct Thiolation 4-Nitrotriazole-benzene H₂S, NaNO₂ 70–85 Modular Hazardous H₂S handling
Microwave-Assisted 4-Mercaptophenylhydrazine Formamide, CS₂ 85–90 Rapid, high yield Specialized equipment needed

Structural Characterization and Validation

Successful synthesis is confirmed through spectroscopic analysis:

  • IR Spectroscopy : A strong S–H stretch near 2570 cm⁻¹ and triazole C=N stretches at 1600–1500 cm⁻¹.
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with the triazole proton resonating at δ 8.1–8.3 ppm.
  • Mass Spectrometry : Molecular ion peaks at m/z 177.23 (C₈H₇N₃S).

Chemical Reactions Analysis

Types of Reactions

4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

    Substitution: Nucleophiles like amines or alkoxides can react with the triazole ring.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted triazole derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antifungal and antibacterial agents. Research has indicated that derivatives of 1,2,4-triazole, including 4-(1H-1,2,4-triazol-1-yl)benzene-1-thiol, show enhanced activity against various pathogens.

Case Study:
A study highlighted the synthesis of several triazole derivatives which demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The incorporation of the triazole moiety significantly improved the efficacy compared to traditional antifungal agents like fluconazole .

CompoundMIC (µg/mL)Activity
This compound0.5 - 2.0Antifungal
Triadimefon2.5 - 5.0Reference

Anticancer Properties

Recent studies have explored the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound has shown promising results in inhibiting the growth of melanoma and breast cancer cells.

Case Study:
In vitro assays demonstrated that this compound exhibited selective cytotoxicity against human melanoma IGR39 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Cell LineIC50 (µM)Selectivity Index
IGR3912High
MDA-MB-23125Moderate

Corrosion Inhibition

The compound has potential applications as a corrosion inhibitor in metal protection due to its thiol group which can form stable complexes with metal surfaces.

Case Study:
Research indicates that this compound effectively reduces corrosion rates in steel when used in acidic environments. The inhibition efficiency was reported to be over 90% at optimal concentrations .

EnvironmentCorrosion Rate (mm/year)Inhibition Efficiency (%)
Control0.15-
With Inhibitor0.01>90

Agrochemical Potential

The compound's ability to act as a fungicide and herbicide has been investigated in agricultural settings. Its efficacy against plant pathogens makes it a valuable addition to crop protection strategies.

Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and corn .

CropDiseaseEfficacy (%)
WheatFusarium head blight85
CornGray leaf spot78

Mechanism of Action

The mechanism of action of 4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can interact with various amino acid residues, while the thiol group can form covalent bonds with cysteine residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol with analogous compounds:

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
This compound C₈H₇N₃S Thiol (-SH), 1,2,4-triazole Versatile scaffold for drug design, coordination chemistry
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde C₉H₇N₃O Aldehyde (-CHO), 1,2,4-triazole Precursor for hydrazones and Schiff base synthesis
3-(1H-1,2,4-Triazol-1-yl)benzoic acid C₈H₇N₃O₂ Carboxylic acid (-COOH), 1,2,4-triazole Anticancer derivatives via esterification/amide formation
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₃N₅S Thiazole, tert-butyl, 1,2,4-triazole Anticancer activity against human cell lines
5-(1H-Benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol C₁₀H₁₀N₆S Benzimidazole, thiol, 1,2,4-triazole Dual heterocyclic system for antimicrobial/anticancer research
Key Observations:
  • Reactivity : The thiol group in this compound distinguishes it from aldehyde or carboxylic acid derivatives (e.g., compounds in ), enabling unique reactivity in metal coordination and covalent bonding.
  • Biological Activity : Thiazole-triazole hybrids (e.g., 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine) demonstrate direct anticancer activity (IC₅₀ values in µM range) , whereas the benzoic acid derivatives in require further functionalization (e.g., esterification) to enhance bioavailability.
This compound:
  • Triazole-Benzene Core : Likely synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Thiol Introduction : Thiolation via reduction of sulfonyl precursors or displacement reactions.
Comparison with Related Compounds:
  • 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde : Synthesized via condensation of 1H-1,2,4-triazole with 4-bromobenzaldehyde under basic conditions .
  • Thiazole-Triazole Hybrids : Formed by refluxing triazole-containing intermediates with thioamides or thioureas (e.g., in 1,2-dichloroethane with benzoyl chloride) .
  • Benzoic Acid Derivatives: Synthesized via esterification or amidation of 4-(5-amino-triazolyl)benzoic acid .

Physicochemical and Pharmacological Properties

Property This compound 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
Molecular Weight (g/mol) 177.23 173.17 227.30
Solubility Moderate in polar aprotic solvents High in ethanol, DMSO Low in water; soluble in DMF
Biological Activity Scaffold for drug design (untested in vivo) Intermediate for hydrazone synthesis IC₅₀: 12.5 µM (MCF-7 cells)
Storage Conditions Standard laboratory conditions Light-sensitive; controlled temperature Stable at room temperature

Biological Activity

4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol (CAS Number: 123916-01-8) is a compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C7H6N4S
  • Molecular Weight : 178.21 g/mol
  • Physical State : Solid
  • Solubility : Soluble in organic solvents such as chloroform and methanol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)5.0
HCT116 (Colon Cancer)3.5
HeLa (Cervical Cancer)4.0

The IC50 values indicate that the compound is particularly potent against HCT116 cells, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. This interaction can lead to the induction of apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

Several studies have reported on the efficacy of this compound in vivo and in vitro:

  • Antibacterial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to untreated controls.
  • Anticancer Study : In a xenograft model using MCF-7 cells, administration of the compound resulted in a marked reduction in tumor size after three weeks of treatment.

Q & A

Q. Basic

  • Ventilation : Use fume hoods due to potential volatility of thiols.
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.
  • Storage : Under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of the thiol group.
    Safety data for analogous compounds (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) highlight risks of irritation and recommend emergency contact protocols .

How can researchers evaluate the cytotoxic activity of this compound against cancer cell lines?

Q. Advanced

  • Cell lines : Use MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and T47D (ductal carcinoma) for comparative studies.
  • MTT assay protocol :
    • Treat cells with compound concentrations (e.g., 10–100 μg/mL) for 48–72 hours.
    • Measure IC₅₀ values via absorbance at 570 nm.
    • Validate results against reference drugs (e.g., etoposide).
      Compounds like 4-[2-(3-chlorophenyl)-1-(triazol-1-yl)ethenyl]benzonitrile show IC₅₀ values of 14–27 μg/mL, suggesting similar methodology for structure-activity profiling .

What strategies resolve discrepancies in crystallographic data for triazole-thiol derivatives?

Q. Advanced

  • Disorder modeling : Use SHELXL to refine disordered solvent or counterions (e.g., perchlorate in triazolium salts).
  • Validation tools : Check R-factors (<0.05 for high-resolution data) and residual electron density maps.
  • Comparative analysis : Cross-reference bond lengths (C–N: ~1.32 Å, C–S: ~1.76 Å) with structurally characterized analogs .

How can computational docking studies predict the biological targets of this compound?

Q. Advanced

  • Target selection : Prioritize enzymes with triazole-binding pockets (e.g., aromatase for anticancer activity).
  • Software : Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ data.
    Studies on letrozole analogs demonstrate correlations between docking-predicted interactions and cytotoxicity .

How do substituents on the benzene ring influence the bioactivity of triazole-thiol derivatives?

Q. Advanced

  • Electron-withdrawing groups (e.g., -Cl, -CN): Enhance cytotoxicity by increasing electrophilicity and target binding.
  • Electron-donating groups (e.g., -OCH₃): May reduce activity due to decreased reactivity.
  • Case study : 4-Methoxy substitution in 1h improved activity against T47D cells (IC₅₀: 14.3 μg/mL), while dimethylamino groups in 1k showed broad-spectrum inhibition .

What methodological considerations address contradictions in reported bioactivity data for triazole-thiol compounds?

Q. Advanced

  • Standardization : Use consistent cell lines, passage numbers, and assay protocols (e.g., MTT incubation time).
  • Solubility controls : Ensure compounds are dissolved in DMSO at ≤0.1% to avoid solvent toxicity.
  • Statistical validation : Report mean ± SD for triplicate experiments and use ANOVA for cross-study comparisons .

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